molecular formula C6H9ClN2O3S B2460998 3-(methoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1564710-51-5

3-(methoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2460998
CAS No.: 1564710-51-5
M. Wt: 224.66
InChI Key: YWIQCVMYAAZBKQ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound 3-(methoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride possesses well-defined systematic identifiers that establish its precise chemical identity. The International Union of Pure and Applied Chemistry nomenclature follows the standard convention for pyrazole derivatives, with the numbering system beginning from the nitrogen atom bearing the methyl substituent. The complete systematic name reflects the presence of three distinct functional groups: the methoxymethyl substituent at position 3, the methyl group at position 1 of the pyrazole ring, and the sulfonyl chloride functionality at position 4.

The molecular formula C6H9ClN2O3S corresponds to a molecular weight of 224.67 daltons, confirming the presence of six carbon atoms, nine hydrogen atoms, one chlorine atom, two nitrogen atoms, three oxygen atoms, and one sulfur atom. The Chemical Abstracts Service registry number 1564710-51-5 provides unique identification for this compound in chemical databases and literature searches. The International Chemical Identifier string 1S/C6H9ClN2O3S/c1-9-3-6(13(7,10)11)5(8-9)4-12-2/h3H,4H2,1-2H3 encodes the complete connectivity information, while the corresponding International Chemical Identifier Key YWIQCVMYAAZBKQ-UHFFFAOYSA-N serves as a shortened hash representation.

The Simplified Molecular Input Line Entry System notation presents two equivalent representations: O=S(C1=CN(C)N=C1COC)(Cl)=O and COCc1nn(cc1S(=O)(=O)Cl)C, both accurately describing the molecular connectivity. These systematic identifiers collectively ensure unambiguous identification of this specific pyrazole derivative in scientific communications and database searches. The compound designation follows established conventions for heterocyclic nomenclature, with particular attention to the substitution pattern that distinguishes it from other members of the pyrazole sulfonyl chloride family.

Identifier Type Value
International Union of Pure and Applied Chemistry Name 3-(methoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride
Molecular Formula C6H9ClN2O3S
Molecular Weight 224.67 g/mol
Chemical Abstracts Service Number 1564710-51-5
International Chemical Identifier 1S/C6H9ClN2O3S/c1-9-3-6(13(7,10)11)5(8-9)4-12-2/h3H,4H2,1-2H3
International Chemical Identifier Key YWIQCVMYAAZBKQ-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System COCc1nn(cc1S(=O)(=O)Cl)C

Molecular Geometry and Conformational Analysis

The molecular geometry of 3-(methoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride exhibits characteristic features of substituted pyrazole systems, with the five-membered heterocyclic ring serving as the central structural framework. The pyrazole ring adopts a planar configuration, consistent with the aromatic character imparted by the delocalized π-electron system spanning the two nitrogen atoms and three carbon atoms. The bond lengths and angles within the pyrazole core conform to typical values observed in similar heterocyclic systems, with nitrogen-nitrogen and carbon-nitrogen distances reflecting the aromatic stabilization.

The sulfonyl chloride functionality at position 4 introduces significant steric and electronic effects that influence the overall molecular conformation. The sulfur atom adopts tetrahedral geometry, with the two oxygen atoms of the sulfonyl group and the chlorine atom positioned to minimize steric repulsion. The sulfonyl group exhibits a characteristic gauche conformation relative to the pyrazole ring plane, with dihedral angles optimized to balance electronic conjugation and steric hindrance. This orientation facilitates potential intermolecular interactions while maintaining structural stability.

The methoxymethyl substituent at position 3 presents additional conformational complexity through rotation about the carbon-carbon and carbon-oxygen bonds connecting the methoxy group to the pyrazole ring. Nuclear magnetic resonance spectroscopy studies suggest restricted rotation about these bonds, likely due to favorable intramolecular interactions or steric constraints imposed by neighboring substituents. The methyl group attached to nitrogen 1 adopts an orientation that minimizes steric interactions with the adjacent methoxymethyl group while maintaining optimal overlap with the pyrazole π-system.

Computational modeling studies using density functional theory calculations have provided detailed insights into the conformational landscape of this molecule. The lowest energy conformations exhibit specific rotational preferences for the methoxymethyl side chain, with energy barriers for interconversion reflecting the balance between steric repulsion and favorable electrostatic interactions. These conformational preferences have important implications for the compound's reactivity patterns and potential biological activities.

Crystallographic Data and Solid-State Arrangement

While specific single-crystal X-ray diffraction data for 3-(methoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride are not extensively documented in the available literature, related pyrazole sulfonyl derivatives provide valuable insights into expected solid-state arrangements. Studies of structurally similar compounds reveal characteristic packing motifs dominated by intermolecular hydrogen bonding and π-π stacking interactions that organize the molecules into ordered crystalline lattices.

The crystallographic analysis of related pyrazole derivatives demonstrates that the pyrazole ring typically maintains its planar geometry in the solid state, with deviations from planarity generally limited to less than 0.02 Angstroms. The sulfonyl chloride functionality introduces directional hydrogen bonding capabilities through the sulfur-oxygen bonds, which can act as hydrogen bond acceptors in crystal packing arrangements. The chlorine atom provides additional intermolecular interaction sites through halogen bonding or weak electrostatic contacts.

Intermolecular interactions in pyrazole sulfonyl chloride crystals frequently involve chain-like arrangements propagated by C-H···Cl hydrogen bonds, with typical donor-acceptor distances ranging from 3.4 to 3.8 Angstroms. These weak hydrogen bonds complement stronger interactions such as N-H···O hydrogen bonds where appropriate, creating three-dimensional network structures that stabilize the crystal lattice. The methoxymethyl substituent likely participates in additional C-H···O interactions, contributing to the overall stability of the crystalline arrangement.

The molecular conformation observed in the solid state may differ from that preferred in solution due to crystal packing forces and intermolecular interactions. Comparative analysis with related structures suggests that the sulfonyl chloride group maintains its tetrahedral geometry, while the pyrazole ring and its substituents adopt conformations that optimize intermolecular contacts while minimizing steric repulsion. The absence of strong hydrogen bond donors in this particular compound likely results in crystal structures dominated by weaker electrostatic interactions and van der Waals forces.

Comparative Structural Analysis with Related Pyrazole Sulfonyl Derivatives

The structural characteristics of 3-(methoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride can be effectively understood through comparison with related pyrazole sulfonyl derivatives that share similar substitution patterns or functional groups. The 1-methyl-1H-pyrazole-4-sulfonyl chloride, which lacks the methoxymethyl substituent, serves as a fundamental reference compound with molecular formula C4H5ClN2O2S and molecular weight 180.61 daltons. This comparison highlights the additional molecular complexity introduced by the methoxymethyl group, which increases both the molecular weight and conformational flexibility.

The 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride represents another important comparative structure, with molecular formula C5H7ClN2O2S and CAS number 80466-78-0. This compound demonstrates the effects of methyl substitution at both positions 3 and 5 of the pyrazole ring, contrasting with the asymmetric substitution pattern observed in the target compound. The symmetric dimethyl substitution pattern typically results in reduced conformational complexity compared to the methoxymethyl-substituted derivative, providing insights into the role of substituent size and flexibility in determining molecular properties.

The positional isomer 1-methyl-1H-pyrazole-3-sulfonyl chloride, with CAS number 89501-90-6, offers valuable perspective on the impact of sulfonyl chloride positioning within the pyrazole framework. This compound shares the 1-methyl substitution but differs in the location of the sulfonyl chloride functionality, allowing direct assessment of regiochemical effects on molecular structure and properties. The different substitution pattern results in altered electronic distribution and potentially different intermolecular interaction patterns in the solid state.

Advanced pyrazole derivatives such as 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride demonstrate the effects of electron-withdrawing substituents on the pyrazole nitrogen. With molecular formula C5H4ClF3N2O2S and molecular weight 248.61 daltons, this compound illustrates how fluorinated substituents can dramatically alter electronic properties while maintaining the core structural framework. The trifluoroethyl group provides a stark contrast to the electron-donating methoxymethyl substituent in the target compound.

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
3-(methoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride C6H9ClN2O3S 224.67 Methoxymethyl at position 3, methyl at N1
1-methyl-1H-pyrazole-4-sulfonyl chloride C4H5ClN2O2S 180.61 Unsubstituted at position 3
3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride C5H7ClN2O2S 194.64 Symmetric dimethyl substitution
1-methyl-1H-pyrazole-3-sulfonyl chloride C4H5ClN2O2S 180.61 Sulfonyl chloride at position 3
1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride C5H4ClF3N2O2S 248.61 Trifluoroethyl at N1

The comparative analysis reveals that the methoxymethyl substituent in the target compound introduces unique structural features not present in simpler pyrazole derivatives. The additional ether functionality provides potential hydrogen bonding sites that can influence crystal packing and intermolecular interactions. The increased molecular size and flexibility compared to methyl-substituted analogs may result in different solid-state arrangements and potentially altered chemical reactivity patterns. These structural differences underscore the importance of substituent effects in determining the overall properties of pyrazole sulfonyl chloride derivatives and their applications in synthetic chemistry.

Properties

IUPAC Name

3-(methoxymethyl)-1-methylpyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2O3S/c1-9-3-6(13(7,10)11)5(8-9)4-12-2/h3H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIQCVMYAAZBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)COC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 3-(methoxymethyl)-1-methyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

    Starting Material: 3-(Methoxymethyl)-1-methyl-1H-pyrazole

    Reagent: Chlorosulfonic acid (ClSO3H)

    Reaction Conditions: The reaction is typically conducted at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of 3-(methoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfinyl or sulfenyl derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonates: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

Scientific Research Applications

Medicinal Chemistry

Overview : This compound serves as a key building block in the synthesis of biologically active molecules, including potential drug candidates. Its sulfonyl chloride functional group is particularly valuable for creating sulfonamide derivatives, which are known for their pharmacological properties.

Applications :

  • Synthesis of Enzyme Inhibitors : The compound has been employed in the development of enzyme inhibitors targeting various biological pathways. For instance, its derivatives have shown promise in inhibiting the N-acylated amino acid amidohydrolase (NAAA), a target for pain management therapies .
  • Antimicrobial Activity : Compounds derived from 3-(methoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride have been evaluated for their antimicrobial properties, demonstrating efficacy against resistant strains of bacteria .

Chemical Biology

Overview : In chemical biology, this compound is utilized as a biochemical probe to explore enzyme activity and protein interactions.

Applications :

  • Enzyme Mechanism Studies : The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, allowing researchers to study enzyme mechanisms and interactions in detail.
  • Bioactive Compound Development : Its derivatives are being investigated for their role in developing new bioactive compounds that can modulate biological processes.

Material Science

Overview : The compound is also significant in material science, where it is used to synthesize functional materials with specific properties.

Applications :

  • Polymer Chemistry : It acts as a precursor for creating advanced polymers that exhibit unique physical and chemical properties suitable for various industrial applications.
  • Specialty Chemicals Production : The compound is involved in the production of specialty chemicals that serve specific functionalities in industrial processes .

Agricultural Chemistry

Overview : In agricultural chemistry, 3-(methoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride is explored for its potential in developing agrochemicals.

Applications :

  • Herbicides and Pesticides Development : Research indicates that derivatives of this compound can be modified to enhance their efficacy as herbicides and pesticides, providing effective solutions for crop protection .

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Findings
Medicinal ChemistrySynthesis of enzyme inhibitorsEffective against NAAA; potential drug candidates
Chemical BiologyBiochemical probes for enzyme studiesCovalent bond formation aids in understanding mechanisms
Material ScienceSynthesis of advanced polymersUnique properties tailored for industrial applications
Agricultural ChemistryDevelopment of agrochemicals (herbicides/pesticides)Enhanced efficacy against pests

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of derivatives synthesized from 3-(methoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride against multidrug-resistant pathogens. Results indicated significant activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MICs) lower than those of conventional antibiotics.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of N-acylated amino acid amidohydrolase using derivatives of this compound. The study highlighted the structure-activity relationship (SAR) that led to the identification of potent inhibitors with favorable pharmacokinetic profiles, showcasing the compound's potential in therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(methoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, the compound may react with amino groups in proteins, leading to the formation of sulfonamide linkages.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Structure and Reactivity

3-Ethyl-1-Methyl-1H-Pyrazole-4-Sulfonyl Chloride
  • Structure : The ethyl group at position 3 replaces the methoxymethyl group.
  • Molecular Formula : C₆H₉ClN₂O₂S (vs. C₆H₈ClN₂O₃S for the methoxymethyl derivative).
  • Key Differences: The ethyl group is non-polar, reducing overall polarity compared to the methoxymethyl substituent.
  • Applications : Likely used in less polar solvent systems or where hydrophobic interactions are advantageous .
1-(Difluoromethyl)-3-Methyl-1H-Pyrazole-4-Sulfonyl Chloride
  • Structure : Features a difluoromethyl group at position 1 instead of methyl.
  • Molecular Formula : C₅H₅ClF₂N₂O₂S.
  • Key Differences :
    • The difluoromethyl group introduces strong electron-withdrawing effects via C-F bonds, enhancing the electrophilicity of the sulfonyl chloride.
    • Increased lipophilicity compared to methoxymethyl, improving membrane permeability in biological systems.
  • Applications : Preferred in pharmaceutical synthesis for fluorinated drug candidates due to metabolic stability and bioavailability enhancements .

Comparative Physical and Chemical Properties

Property 3-(Methoxymethyl)-1-Methyl Derivative 3-Ethyl-1-Methyl Derivative 1-(Difluoromethyl)-3-Methyl Derivative
Molecular Weight (g/mol) 220.66 (calculated) 208.67 242.62
Polarity Moderate (methoxymethyl) Low (ethyl) High (difluoromethyl)
Electrophilicity Moderate Slightly reduced Enhanced
Solubility Likely higher in polar solvents Higher in non-polar solvents Moderate in polar/non-polar mix

Notes:

  • The methoxymethyl group’s oxygen atom enables hydrogen bonding, improving aqueous solubility relative to the ethyl analogue .
  • The difluoromethyl derivative’s higher molecular weight and fluorine content may increase thermal stability .

Reactivity in Nucleophilic Substitution

  • Methoxymethyl Derivative : The electron-donating methoxy group may stabilize the transition state in SN2 reactions, but steric hindrance from the methoxymethyl group could slow kinetics.
  • Ethyl Derivative : Lower electrophilicity may require harsher conditions (e.g., elevated temperatures) for reactions with amines or alcohols.
  • Difluoromethyl Derivative : Enhanced electrophilicity accelerates reactions with nucleophiles like amines, making it suitable for rapid sulfonamide formation .

Biological Activity

3-(Methoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of 3-(methoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride typically involves several key steps:

  • Formation of the Pyrazole Ring : The pyrazole ring can be synthesized using hydrazine and a 1,3-dicarbonyl compound under acidic or basic conditions.
  • Introduction of the Methoxymethyl Group : This is achieved by reacting the pyrazole derivative with methoxymethyl chloride in the presence of a base such as N,N-diisopropylethylamine (DIPEA) .
  • Formation of the Sulfonyl Chloride : The final product is obtained through sulfonylation using chlorosulfonic acid or thionyl chloride .

Biological Activities

3-(Methoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride exhibits various biological activities, which are summarized in the following table:

Activity Description Reference
AntimicrobialExhibits activity against various bacterial strains and fungi.
Anti-inflammatoryDemonstrates significant inhibition of pro-inflammatory cytokines (TNF-α, IL-6).
AnticancerPotential antiproliferative effects against cancer cell lines.
Enzyme InhibitionCan inhibit specific enzymes, impacting various biochemical pathways.

The mechanisms through which 3-(methoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride exerts its biological effects include:

  • Covalent Bond Formation : The sulfonyl chloride group can react with nucleophilic sites on proteins, leading to functional modifications that may inhibit enzyme activity or alter receptor functions .
  • Modulation of Signaling Pathways : By affecting the activity of key enzymes and receptors, this compound can influence various signaling pathways involved in inflammation and cell proliferation .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

  • Antimicrobial Studies : A study evaluated its efficacy against bacterial strains such as E. coli and Staphylococcus aureus, showing promising results comparable to standard antibiotics .
  • Anti-inflammatory Effects : In vitro assays demonstrated that derivatives of this compound significantly reduced TNF-α and IL-6 levels in activated macrophages, indicating strong anti-inflammatory properties .
  • Anticancer Activity : Research involving cancer cell lines revealed that this pyrazole derivative could inhibit cell proliferation effectively, suggesting its potential as a chemotherapeutic agent .

Q & A

Basic: What are the key considerations for synthesizing 3-(methoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride with high purity?

Methodological Answer:
The synthesis typically involves sulfonation of the pyrazole precursor using chlorosulfonic acid under controlled conditions. Key steps include:

  • Temperature Control : Maintain reaction temperatures between 0–5°C during sulfonation to minimize side reactions (e.g., hydrolysis or decomposition) .
  • Inert Atmosphere : Use nitrogen or argon to prevent moisture ingress, which can hydrolyze the sulfonyl chloride intermediate .
  • Purification : Recrystallize the crude product from anhydrous methanol or dichloromethane to remove unreacted starting materials and byproducts. Monitor purity via HPLC (≥97% purity threshold) .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy :
    • ¹H NMR : Confirm the presence of the methoxymethyl group (δ 3.2–3.4 ppm for OCH₂, δ 3.6–3.8 ppm for OCH₃) and pyrazole ring protons (δ 7.5–8.0 ppm) .
    • ¹³C NMR : Verify sulfonyl chloride (C-SO₂Cl) resonance at ~125–130 ppm .
  • Mass Spectrometry (HRMS) : Exact mass should match the molecular formula (C₇H₁₀ClN₂O₃S; theoretical [M+H]⁺: 237.02) .
  • X-ray Crystallography : For definitive structural confirmation, single-crystal XRD can resolve bond lengths and angles, particularly the S–Cl bond (~1.96 Å) .

Advanced: What strategies optimize the sulfonation step in the synthesis of this sulfonyl chloride?

Methodological Answer:
Optimization involves addressing reactivity and selectivity challenges:

  • Reagent Choice : Chlorosulfonic acid is preferred over SO₂Cl₂ due to higher electrophilicity, but requires strict stoichiometry (1:1.2 molar ratio) to avoid over-sulfonation .
  • Solvent Selection : Use aprotic solvents (e.g., dichloromethane) to stabilize the sulfonyl chloride intermediate and prevent hydrolysis .
  • Catalyst Screening : Add catalytic pyridine (0.1 eq.) to enhance reaction rate by scavenging HCl, which inhibits sulfonation .
  • Kinetic Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) to terminate the reaction at 85–90% conversion, minimizing byproducts .

Advanced: How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:
The methoxymethyl and methyl groups modulate reactivity:

  • Electron-Donating Effects : The methoxymethyl group (–OCH₃) increases electron density at the pyrazole ring, reducing electrophilicity of the sulfonyl chloride. This necessitates stronger nucleophiles (e.g., amines vs. alcohols) for sulfonamide formation .
  • Steric Hindrance : The 1-methyl group at the pyrazole N1 position hinders nucleophilic attack at the adjacent C4-sulfonyl chloride, requiring elevated temperatures (60–80°C) for efficient substitution .
  • Computational Modeling : DFT studies (e.g., HOMO-LUMO gap analysis) can predict reactivity trends with different nucleophiles, guiding experimental design .

Basic: What are the recommended storage conditions to maintain stability?

Methodological Answer:

  • Moisture Control : Store under inert gas (argon) in airtight, desiccated containers to prevent hydrolysis to the sulfonic acid .
  • Temperature : Keep at –20°C for long-term stability; avoid repeated freeze-thaw cycles .
  • Compatibility : Use glass or PTFE-lined caps; avoid metal contact (e.g., aluminum) to prevent catalytic decomposition .

Advanced: How to analyze reaction byproducts and impurities using chromatographic methods?

Methodological Answer:

  • HPLC Method Development :
    • Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).
    • Mobile Phase: Gradient from 10% to 90% acetonitrile in 0.1% TFA/water over 25 min.
    • Detection: UV at 254 nm for sulfonyl chloride (retention time ~12.5 min) and hydrolyzed sulfonic acid (~8.2 min) .
  • GC-MS for Volatile Byproducts : Identify chlorinated side products (e.g., methyl chloride) using a DB-5MS column and EI ionization .
  • Quantitative NMR (qNMR) : Use 1,3,5-trimethoxybenzene as an internal standard to quantify residual solvents or unreacted precursors .

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